

# Spectroscopic Data of 2-Bromobenzamide: A Technical Guide

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## Compound of Interest

Compound Name: **2-Bromobenzamide**

Cat. No.: **B1207801**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromobenzamide**, a key chemical intermediate in various synthetic applications. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The empirical formula for **2-Bromobenzamide** is  $C_7H_6BrNO$  with a molecular weight of 200.03 g/mol. The structural and spectral data are pivotal for its characterization and quality control in research and development.

## Nuclear Magnetic Resonance (NMR) Data

### $^1H$ NMR (Proton NMR) Data

The  $^1H$  NMR spectrum of **2-Bromobenzamide** was acquired in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Assignment
7.88	Singlet	NH <sub>2</sub>
7.63	Doublet	Aromatic CH
7.58	Singlet	NH <sub>2</sub>
7.41	Triplet	Aromatic CH
7.33	Doublet	Aromatic CH

Table 1: <sup>1</sup>H NMR Spectral Data of **2-Bromobenzamide** in DMSO-d<sub>6</sub>.[\[1\]](#)

#### <sup>13</sup>C NMR (Carbon NMR) Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts ( $\delta$ ) are reported in ppm.

Chemical Shift (ppm)	Assignment
168.2	C=O (Amide Carbonyl)
137.5	Aromatic C-Br
132.1	Aromatic CH
131.9	Aromatic CH
129.1	Aromatic CH
126.9	Aromatic CH
118.0	Aromatic C-C(O)NH <sub>2</sub>

Table 2: <sup>13</sup>C NMR Spectral Data of **2-Bromobenzamide**.

## Infrared (IR) Spectroscopy Data

The FT-IR spectrum of **2-Bromobenzamide**, typically recorded using a KBr pellet, reveals characteristic absorption bands for its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3435	Strong, Broad	N-H Stretch (Amide)
3180	Strong, Broad	N-H Stretch (Amide)
1655	Strong, Sharp	C=O Stretch (Amide I)
1620	Medium	N-H Bend (Amide II)
1590, 1470, 1430	Medium-Weak	Aromatic C=C Stretch
~3070	Weak	Aromatic C-H Stretch
~750	Strong	C-Br Stretch

Table 3: FT-IR Spectral Data of **2-Bromobenzamide**.

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

#### 1. Sample Preparation:

- Weigh approximately 10-20 mg of **2-Bromobenzamide**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Vortex the mixture until the sample is fully dissolved.
- Filter the solution through a glass wool plug into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

#### 2. Instrument Setup (Typical 400 MHz Spectrometer):

- Insert the sample tube into the spinner turbine and place it in the NMR magnet.

- Lock the spectrometer on the deuterium signal of the DMSO-d<sub>6</sub>.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Tune and match the probe for the <sup>1</sup>H and <sup>13</sup>C frequencies.

### 3. <sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-32 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 2-4 seconds.

### 4. <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled <sup>13</sup>C experiment.
- Number of Scans: 1024-4096 scans (due to the low natural abundance of <sup>13</sup>C).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 200 ppm.
- Acquisition Time: 1-2 seconds.

### 5. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta \approx 2.50$  ppm for <sup>1</sup>H and  $\delta \approx 39.52$  ppm for <sup>13</sup>C).

- For  $^1\text{H}$  NMR, integrate the peaks to determine the relative proton ratios.

## Infrared (IR) Spectroscopy

### 1. Sample Preparation (KBr Pellet Method):

- Place a small amount (1-2 mg) of **2-Bromobenzamide** into an agate mortar.
- Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
- Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into a pellet die.
- Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

### 2. Spectral Acquisition:

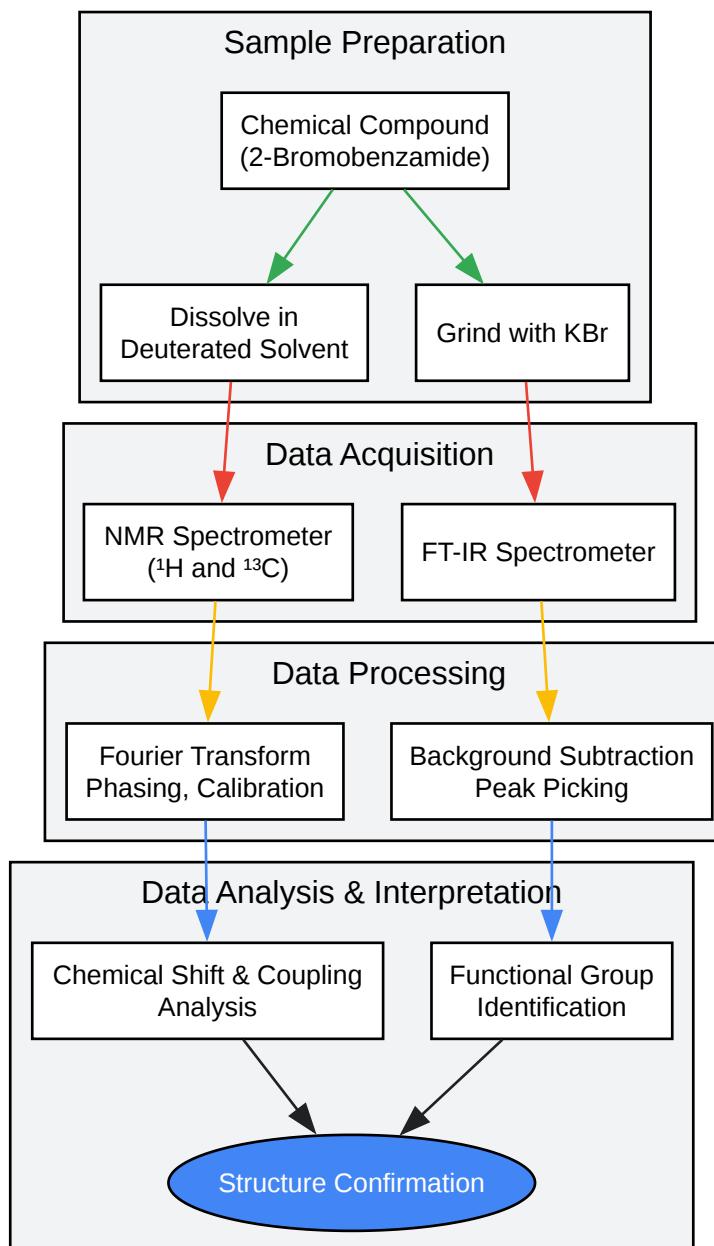
- Place the KBr pellet into the sample holder of the FT-IR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

### 3. Data Processing:

- Perform a background subtraction.
- Identify and label the wavenumbers of the major absorption peaks.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Bromobenzamide**.

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### Spectroscopic Analysis Workflow

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## References

- 1. 2-BROMOBENZAMIDE(4001-73-4) 1H NMR spectrum [chemicalbook.com]
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